3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2O. It is characterized by a pyrano[4,3-c]pyrazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like sodium borohydride are used for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the growth of bacterial or fungal cells by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-Iodo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-Fluoro-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the properties and activities of pyrano[4,3-c]pyrazole derivatives .
Properties
IUPAC Name |
3-bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-3-10-2-1-5(4)8-9-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPSFVOFCJXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351386-47-4 |
Source
|
Record name | 3-bromo-1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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